N-({N'-[(2Z)-Hex-5-EN-2-ylidene]hydrazinecarbonyl}methyl)-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-({N’-[(2Z)-Hex-5-EN-2-ylidene]hydrazinecarbonyl}methyl)-4-nitrobenzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazone linkage, a nitrobenzene sulfonamide group, and an alkenyl side chain, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(2Z)-Hex-5-EN-2-ylidene]hydrazinecarbonyl}methyl)-4-nitrobenzene-1-sulfonamide typically involves the reaction of an aldehyde or ketone with hydrazine derivatives to form the hydrazone linkage. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the hydrazone bond .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The use of advanced techniques such as chromatography and spectroscopy ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(2Z)-Hex-5-EN-2-ylidene]hydrazinecarbonyl}methyl)-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various amines, substituted sulfonamides, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-({N’-[(2Z)-Hex-5-EN-2-ylidene]hydrazinecarbonyl}methyl)-4-nitrobenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-({N’-[(2Z)-Hex-5-EN-2-ylidene]hydrazinecarbonyl}methyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows it to form stable complexes with various biomolecules, potentially inhibiting or modulating their activities. The nitrobenzene sulfonamide group may also contribute to its biological effects by interacting with cellular components and enzymes.
Comparison with Similar Compounds
Similar Compounds
N-({N’-[(2Z)-Hex-5-EN-2-ylidene]hydrazinecarbonyl}methyl)-4-nitrobenzene-1-sulfonamide: shares similarities with other hydrazone and sulfonamide compounds, such as:
Uniqueness
The uniqueness of N-({N’-[(2Z)-Hex-5-EN-2-ylidene]hydrazinecarbonyl}methyl)-4-nitrobenzene-1-sulfonamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H18N4O5S |
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Molecular Weight |
354.38 g/mol |
IUPAC Name |
N-[(Z)-hex-5-en-2-ylideneamino]-2-[(4-nitrophenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C14H18N4O5S/c1-3-4-5-11(2)16-17-14(19)10-15-24(22,23)13-8-6-12(7-9-13)18(20)21/h3,6-9,15H,1,4-5,10H2,2H3,(H,17,19)/b16-11- |
InChI Key |
KMDPTZNTMHYMPJ-WJDWOHSUSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])/CCC=C |
Canonical SMILES |
CC(=NNC(=O)CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])CCC=C |
Origin of Product |
United States |
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